molecular formula C24H23FN6O2 B2392879 3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-57-6

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2392879
CAS No.: 898410-57-6
M. Wt: 446.486
InChI Key: GKRUQSHIWGQTRL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl groups, and a phenylpropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of cyclization reactions involving appropriate precursors such as guanine or xanthine derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the purine core.

    Addition of Dimethyl Groups: Methylation reactions are employed to introduce the dimethyl groups at specific positions on the purine ring.

    Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain is attached through a Friedel-Crafts alkylation reaction, using a suitable phenylpropyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine ring or the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific structural features, such as the presence of a fluorophenyl group and a phenylpropyl side chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other purine derivatives.

Properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c1-28-21-20(22(32)29(2)24(28)33)30-15-19(17-10-12-18(25)13-11-17)27-31(23(30)26-21)14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUQSHIWGQTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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